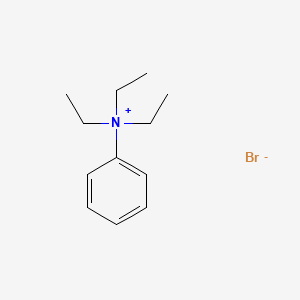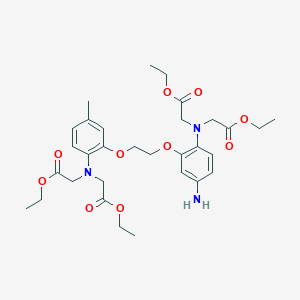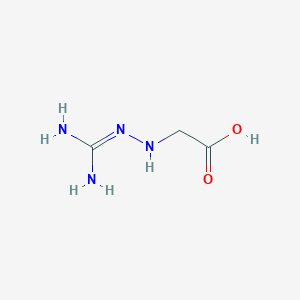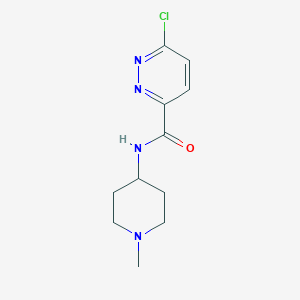
6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H15ClN4O and a molecular weight of 254.72 g/mol . This compound features a pyridazine ring, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make it an attractive candidate for various applications in drug design and molecular recognition.
Preparation Methods
The synthesis of 6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 1-methyl-4-piperidylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents may lead to the formation of corresponding N-oxides.
Scientific Research Applications
6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s hydrogen-bonding capacity and dipole moment facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-chloro-N-(1-methyl-4-piperidyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor with a 3-aminopyridazine core, used as an antidepressant.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 with a pyridazine core, used in the treatment of autoimmune diseases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidyl group, which may confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.
Properties
Molecular Formula |
C11H15ClN4O |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C11H15ClN4O/c1-16-6-4-8(5-7-16)13-11(17)9-2-3-10(12)15-14-9/h2-3,8H,4-7H2,1H3,(H,13,17) |
InChI Key |
DPWGQRVJZLPEOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


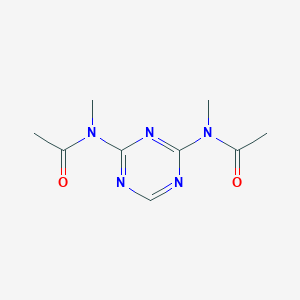
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
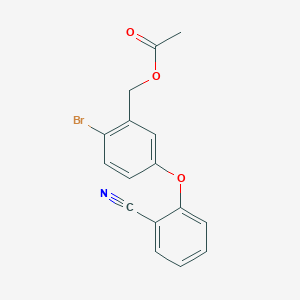

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
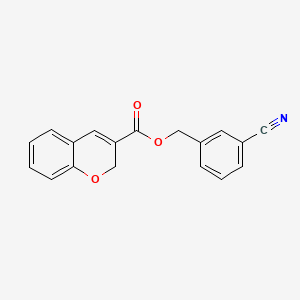
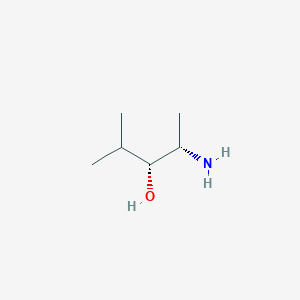
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)
![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)

